4-Amino-6-methyl-1,2,4-triazinan-3-one

Description

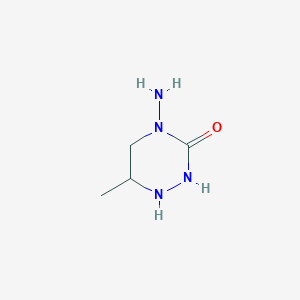

4-Amino-6-methyl-1,2,4-triazinan-3-one is a heterocyclic compound featuring a 1,2,4-triazinanone core with an amino group at position 4 and a methyl group at position 5.

Properties

CAS No. |

170501-06-1 |

|---|---|

Molecular Formula |

C4H10N4O |

Molecular Weight |

130.15 g/mol |

IUPAC Name |

4-amino-6-methyl-1,2,4-triazinan-3-one |

InChI |

InChI=1S/C4H10N4O/c1-3-2-8(5)4(9)7-6-3/h3,6H,2,5H2,1H3,(H,7,9) |

InChI Key |

FWCHYORMDGLPBD-UHFFFAOYSA-N |

SMILES |

CC1CN(C(=O)NN1)N |

Canonical SMILES |

CC1CN(C(=O)NN1)N |

Synonyms |

1,2,4-Triazin-3(2H)-one,4-aminotetrahydro-6-methyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Amino-6-methyl-1,2,4-triazine-3-thione-5(2H)-one (AMTTO)

- Structural Differences : AMTTO replaces the ketone group at position 3 with a thione (-S), enhancing its nucleophilic reactivity.

- Synthesis : AMTTO derivatives are synthesized via microwave-assisted reactions under solvent-free conditions, achieving higher yields and faster reaction times compared to traditional methods .

- Applications : Used in pharmaceutical synthesis for iminic compounds, leveraging its sulfur moiety for diverse reactivity .

4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one (Metamitron)

- Structural Differences : A phenyl group at position 6 increases lipophilicity, while a methyl group at position 3 alters steric effects.

- Applications : Widely used as a herbicide (metamitron), targeting plant dihydroorotate dehydrogenase (DHODH). This contrasts with the target compound’s undefined biological role .

6-Amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one

- Structural Complexity: Fused triazolo-triazinone ring system with a benzylmercapto substituent.

- Physicochemical Properties: Exhibits extensive N-H⋯N/O hydrogen bonding and π-π stacking, resulting in a high density (1.567 g/cm³) and thermal stability. These traits differ from the simpler triazinanone core of the target compound .

4-Amino-6-(tert-butyl)-1,2,4-triazin-3,5-dione (Metribuzin Metabolite)

- Substituents : A tert-butyl group at position 6 and dual ketone groups enhance environmental persistence.

- Applications : Metribuzin derivatives act as herbicides, highlighting how alkyl substituents influence agrochemical activity .

Comparative Data Table

Key Research Findings

- Reactivity: Thione-containing analogs (e.g., AMTTO) exhibit higher reactivity in nucleophilic substitutions compared to ketone-based triazinanones .

- Crystallinity: Hydrogen bonding and π-π interactions in fused-ring analogs enhance crystallinity and stability, contrasting with the simpler triazinanone structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.